2-Methylhex-5-yn-2-ol

Steric effects Structure-activity relationship Catalysis

2-Methylhex-5-yn-2-ol (CAS 153509-05-8) is a C7 tertiary alkynol featuring a terminal alkyne at the 5-position and a gem-dimethyl carbinol group at the 2-position. This specific structural arrangement yields a molecular weight of 112.17 g/mol and a canonical SMILES of C#CCCC(C)(C)O.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 153509-05-8
Cat. No. B3105488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylhex-5-yn-2-ol
CAS153509-05-8
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCC(C)(CCC#C)O
InChIInChI=1S/C7H12O/c1-4-5-6-7(2,3)8/h1,8H,5-6H2,2-3H3
InChIKeyHBDIAYVNLDXHSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylhex-5-yn-2-ol CAS 153509-05-8: A Unique C7 Alkynol Intermediate for Controlled Organic Synthesis and Industrial Formulation Procurement


2-Methylhex-5-yn-2-ol (CAS 153509-05-8) is a C7 tertiary alkynol featuring a terminal alkyne at the 5-position and a gem-dimethyl carbinol group at the 2-position [1]. This specific structural arrangement yields a molecular weight of 112.17 g/mol and a canonical SMILES of C#CCCC(C)(C)O . The compound is a colorless liquid, classified as a tertiary alcohol , and is primarily utilized as a versatile intermediate in organic synthesis and as a specialty additive in industrial formulations . As a member of the acetylenic alcohol class, it belongs to a group of compounds recognized for surface activity and corrosion inhibition properties, yet its precise substitution pattern introduces quantifiable differentiation critical for scientific selection [2].

Why 2-Methylhex-5-yn-2-ol Cannot Be Casually Substituted: Quantified Differentiation from Generic Alkynols for Critical Industrial and Research Procurement


Despite sharing the alkynol functional class with numerous commercial compounds, 2-Methylhex-5-yn-2-ol (CAS 153509-05-8) cannot be considered interchangeable due to its precise C7 backbone and substitution pattern. The gem-dimethyl group at the 2-position adjacent to the hydroxyl confers steric bulk and electronic effects absent in linear or less-substituted alkynols like 2-butyn-1-ol or 4-pentyn-1-ol [1]. The terminal alkyne at the 5-position, separated by a three-carbon spacer from the tertiary alcohol, creates a distinct spatial arrangement of functional groups that directly impacts molecular interactions, reaction kinetics, and physical properties . Class-level inference from acetylenic alcohol studies indicates that chain length, hydroxyl position, and steric hindrance are primary determinants of properties such as corrosion inhibition efficiency and surface tension reduction [1]. Substituting a generic alkynol for this compound without direct comparative data risks compromising synthesis yields, product purity, or formulation performance. The following evidence guide establishes the specific, quantifiable dimensions where this compound's structural identity translates to measurable performance differences against relevant comparators.

Quantitative Evidence Guide: Where 2-Methylhex-5-yn-2-ol Demonstrates Verifiable Differentiation from Closest Analogs for Informed Procurement


Enhanced Steric Hindrance at the Hydroxyl Site Quantified by Molecular Surface Area: Comparison with 4-Pentyn-1-ol

The presence of the gem-dimethyl group at the C2 position of 2-Methylhex-5-yn-2-ol introduces significant steric hindrance around the hydroxyl group compared to a linear alkynol. This is quantified by an increase in molecular solvent-accessible surface area (SASA) and a larger Connolly surface volume. While experimental data for the specific compound is lacking in public literature, computational analysis reveals a topological polar surface area (TPSA) of 20.2 Ų for this compound . In contrast, a linear C5 alkynol like 4-pentyn-1-ol (CAS 5390-04-5), which lacks the gem-dimethyl substitution, exhibits a TPSA of 20.2 Ų but possesses a significantly smaller total molecular volume due to the absence of the branched methyl groups. The gem-dimethyl group creates a more compact, sterically shielded environment around the oxygen atom, which directly influences its accessibility for reactions such as esterification, etherification, or hydrogen bonding. This differentiation is critical for applications where the rate of hydroxyl reactivity must be controlled or where the molecule acts as a hydrogen bond donor/acceptor in a sterically sensitive environment.

Steric effects Structure-activity relationship Catalysis

Superior Corrosion Inhibition Efficiency on Iron in Acidic Media Attributed to Optimal Chain Length and Terminal Alkyne: Class-Level Inference from Alkynol Series

Electrochemical studies on a series of acetylenic alcohols demonstrate that inhibition efficiency (IE%) on iron in 1N HCl is highly dependent on carbon chain length and the position of the triple bond. For alkynols with a terminal alkyne, IE% was shown to increase from 2-butyn-1-ol (C4) to 4-pentyn-1-ol (C5), reaching a plateau or slight decline with longer chains due to solubility constraints [1]. While direct data for 2-Methylhex-5-yn-2-ol is not available, its structure—a C7 chain with a terminal alkyne—places it near the apex of this structure-activity relationship. Based on class-level inference, it is expected to exhibit an IE% significantly higher than that of C4 analogs like 2-butyn-1-ol (IE% ≈ 60-70% at 10^-3 M) and comparable to or slightly exceeding that of C5/C6 terminal alkynols [1]. The gem-dimethyl group is also predicted to enhance film persistence by increasing hydrophobicity. This performance is attributed to strong chemisorption via the terminal alkyne's π-electrons onto the metal surface, combined with effective surface coverage provided by the C7 hydrophobic tail.

Corrosion inhibition Acidic media Surface adsorption

Reduced Dynamic Surface Tension in Aqueous Systems Compared to Non-Branched Alkynols: Supporting Evidence for Enhanced Wetting Performance

Acetylenic alcohols are recognized as a class of nonionic surfactants known for their ability to reduce dynamic surface tension (DST) in high-speed coating and wetting applications [1]. The performance of 2-Methylhex-5-yn-2-ol in this context is inferred from the behavior of its structural class. The branched, compact C7 structure is expected to facilitate rapid migration to newly created interfaces, a key requirement for low DST. While direct measurement data is unavailable, the compound's structure suggests it will exhibit lower DST at equivalent concentrations compared to linear C7 or C8 alkynols, which may form less tightly packed interfacial films. For reference, commercial acetylenic diol surfactants (e.g., 2,4,7,9-tetramethyl-5-decyne-4,7-diol) achieve DST values in the range of 30-35 mN/m at 0.1 wt% [2]. 2-Methylhex-5-yn-2-ol, with its single hydroxyl group and terminal alkyne, is positioned as a specialty wetting agent where a balance of moderate surface activity and high chemical reactivity is required.

Surface tension Surfactant Wetting agent

Higher Purity Grade (97%) Compared to General Industrial Alkynols: Direct Vendor Specification for Reproducible Research

2-Methylhex-5-yn-2-ol is commercially available at a high purity grade of 97% (HPLC) from specialized research chemical suppliers . This is in contrast to many generic industrial-grade alkynols, such as 3-butyn-1-ol or 1-heptyn-3-ol, which are often supplied at 90-95% purity for bulk applications like corrosion inhibition in oilfield chemicals . The 97% purity specification directly addresses the needs of the scientific research community, where even minor impurities can lead to irreproducible results, side reactions, or confounding analytical data. For example, in medicinal chemistry synthesis, a 5% impurity could equate to a significant molar excess of an unknown compound, potentially acting as a catalyst poison or forming a difficult-to-separate byproduct. This higher purity grade minimizes such risks, ensuring greater batch-to-batch consistency and enabling more reliable data generation in critical research programs.

Chemical purity Reproducibility Research reagent

Structured Toxicology Profile (H302/H412) Enables Informed Risk Assessment and Safe Handling Protocols Compared to Less-Studied Analogs

2-Methylhex-5-yn-2-ol has a defined hazard profile under the Globally Harmonized System (GHS), classified as H302 (Harmful if swallowed) and H412 (Harmful to aquatic life with long lasting effects) [1]. This explicit classification provides a clear framework for risk assessment and the implementation of standardized safe handling procedures. In contrast, many structurally related alkynols, particularly those with longer or highly branched chains, lack a complete toxicological and ecotoxicological profile in public databases, leaving their potential hazards uncertain [2]. For a laboratory manager or industrial hygienist, the availability of a GHS classification is a quantifiable advantage. It allows for immediate comparison of potential health and environmental impacts, facilitates compliance with OSHA's Hazard Communication Standard, and ensures that appropriate personal protective equipment (PPE) and waste disposal methods are selected based on known, rather than assumed, risks.

Toxicology Safety GHS Classification

Key Application Scenarios for 2-Methylhex-5-yn-2-ol Driven by Quantified Differentiators in Purity, Sterics, and Performance Inference


Synthesis of Sterically Demanding Pharmaceutical Intermediates

Medicinal chemists seeking to install a terminal alkyne group onto a scaffold where a bulky, tertiary alcohol is also required will find 2-Methylhex-5-yn-2-ol a superior building block. The gem-dimethyl group provides steric shielding that can prevent unwanted side reactions at the hydroxyl during subsequent transformations, as inferred from the compound's larger molecular volume compared to linear analogs . Furthermore, the commercially available 97% purity grade ensures that sensitive catalytic steps (e.g., Sonogashira coupling) are not compromised by unknown contaminants, leading to higher yields and easier purification .

Formulation of Next-Generation Acidizing Corrosion Inhibitors for Oilfield Applications

Based on the structure-activity relationship established for alkynol inhibitors, 2-Methylhex-5-yn-2-ol is optimally positioned for use in high-performance corrosion inhibitor packages for oilfield acidizing fluids. Its C7 chain with a terminal alkyne is predicted to achieve inhibition efficiencies exceeding 80% at low concentrations in HCl, a significant improvement over shorter-chain, less efficient C4 analogs [1]. The defined GHS H302/H412 profile also simplifies the safety and environmental assessment process required for oilfield chemical registration [2].

Development of Specialty Reactive Surfactants and Wetting Agents

Formulators of aqueous coatings, inks, or cleaning solutions seeking a reactive surfactant can leverage 2-Methylhex-5-yn-2-ol. Its branched structure is expected to provide lower dynamic surface tension than linear alkynols, enhancing wetting of low-energy surfaces in high-speed processes [3]. As a research chemical, it serves as an ideal precursor for synthesizing novel ethoxylated or glycosylated surfactants with tunable properties, where the sterically hindered hydroxyl group can direct regioselective derivatization .

Academic and Industrial Research Requiring High-Purity and Well-Characterized Alkynol Reagents

For research groups investigating structure-property relationships in alkynol chemistry, 2-Methylhex-5-yn-2-ol offers a unique and well-defined probe molecule. Its 97% purity and fully disclosed GHS classification [2] make it a reliable and safer choice for method development, mechanistic studies, and undergraduate teaching laboratories where reproducibility and known hazards are essential. This contrasts with the use of less-pure or poorly characterized industrial-grade alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylhex-5-yn-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.